molecular formula C11H9ClN2O3 B1626338 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 83785-66-4

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester

Cat. No. B1626338
CAS RN: 83785-66-4
M. Wt: 252.65 g/mol
InChI Key: SMLGOTPMMMZZNV-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives includes reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

properties

IUPAC Name

ethyl 7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLGOTPMMMZZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510267
Record name Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester

CAS RN

83785-66-4
Record name Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 21a (0.282 gm, 0.91 mmol) was combined at room temperature with 2 mL of TFA containing 2 drops of sulfuric acid. The resulting mixture was heated at 70° C. for 16.5 h. The volatiles were removed under vacuum and the residue suspended in water. The product was collected by vacuum filtration, water washed and dried under vacuum to give the title compound as a cream colored solid (0.214 gm, 93%).
Name
product
Quantity
0.282 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
catalyst
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 3
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 5
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 6
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester

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